5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and an ethoxyphenyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be attached via a thiolation reaction using methylthiol.
Addition of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through an etherification reaction using 2-ethoxyphenol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and has shown antiviral activity.
2-Methoxy-5-(phenylamino)methylphenol: This compound has a similar phenyl group and is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its tetrazole ring structure is particularly notable for its stability and versatility in various chemical reactions.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-2-22-15-6-4-3-5-14(15)21-16(18-19-20-21)23-11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUTURIJDYAIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.